![molecular formula C19H16F3N3O3 B565823 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1643462-64-9](/img/no-structure.png)

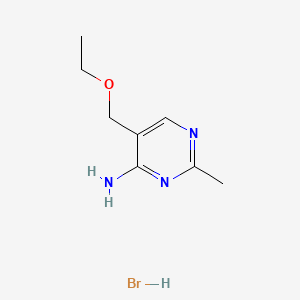

6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

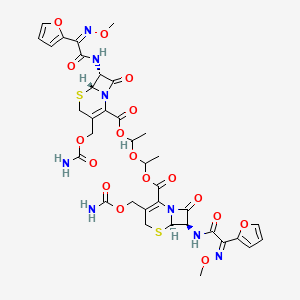

This compound, also known as 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione, is a pharmaceutical reference standard . It has a molecular formula of C19H16F3N3O3 and a molecular weight of 391.34 .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a topic of active research . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a trifluoromethyl group, and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.34 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, which are a key structural motif in this compound, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Active Ingredients

Trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Acaricidal Activity

Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety, such as the compound , have shown good to excellent acaricidal activity against Tetranychus cinnabarinus . Some compounds have shown excellent acaricidal activity even at low concentrations .

Insecticidal Activity

Some pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have exhibited moderate to good insecticidal activities against Plutella xylostella and Aphis craccivora . In particular, compounds 8e and 8l showed outstanding insecticidal activities against Plutella xylostella at a concentration of 50 μg/mL .

Direcciones Futuras

Propiedades

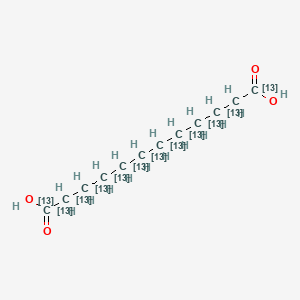

| { "Design of the Synthesis Pathway": "The synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "3-Trifluoromethylpyridine-2-carboxylic acid", "2-methyl-4-nitrophenol", "Ethyl acetoacetate", "Sodium ethoxide", "Chloroacetyl chloride", "Methyl iodide", "Sodium hydride", "Diethyl malonate" ], "Reaction": [ "Step 1: Synthesis of 3-Trifluoromethyl-2-hydroxypyridine", "React 3-Trifluoromethylpyridine-2-carboxylic acid with chloroacetyl chloride in the presence of triethylamine to obtain 3-Trifluoromethylpyridine-2-acetyl chloride.", "React 3-Trifluoromethylpyridine-2-acetyl chloride with sodium ethoxide to obtain 3-Trifluoromethyl-2-hydroxypyridine.", "Step 2: Synthesis of 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol", "React 3-Trifluoromethyl-2-hydroxypyridine with 2-methyl-4-nitrophenol in the presence of sodium hydride to obtain 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol.", "Step 3: Synthesis of Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate", "React 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol with ethyl acetoacetate in the presence of potassium carbonate to obtain Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate.", "Step 4: Synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione", "React Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate with methyl iodide in the presence of potassium carbonate to obtain 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione." ] } | |

Número CAS |

1643462-64-9 |

Nombre del producto |

6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione |

Fórmula molecular |

C19H16F3N3O3 |

Peso molecular |

391.35 |

Nombre IUPAC |

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) |

Clave InChI |

AKQXQLUNFKDZBN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C |

Sinónimos |

1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)